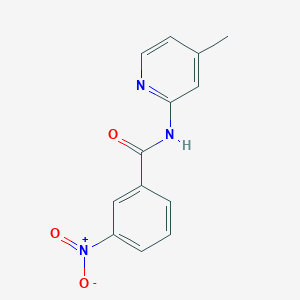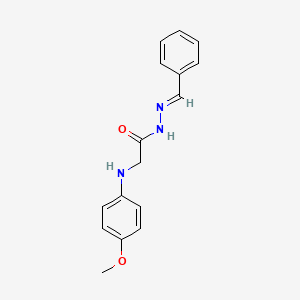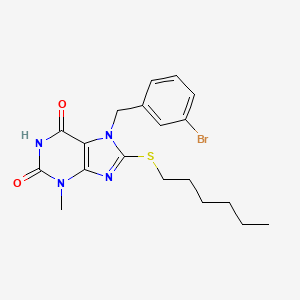
4-(2-(2-(4-(Benzyloxy)phenoxy)propanoyl)carbohydrazonoyl)-2-meo-phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(2-(4-(Benzyloxy)phenoxy)propanoyl)carbohydrazonoyl)-2-meo-phenyl benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes benzyloxy, phenoxy, propanoyl, carbohydrazonoyl, and benzoate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-(4-(Benzyloxy)phenoxy)propanoyl)carbohydrazonoyl)-2-meo-phenyl benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of Benzyloxy Phenol: This step involves the reaction of benzyl chloride with phenol in the presence of a base such as sodium hydroxide.
Synthesis of 4-(Benzyloxy)phenoxy Propanoic Acid: This intermediate is formed by reacting benzyloxy phenol with 2-bromopropanoic acid under basic conditions.
Formation of Carbohydrazonoyl Intermediate: The propanoic acid derivative is then reacted with hydrazine hydrate to form the carbohydrazonoyl intermediate.
Final Coupling Reaction: The final step involves the coupling of the carbohydrazonoyl intermediate with 2-methoxyphenyl benzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-(4-(Benzyloxy)phenoxy)propanoyl)carbohydrazonoyl)-2-meo-phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbohydrazonoyl group can be reduced to form hydrazine derivatives.
Substitution: The phenoxy and benzoate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenoxy or benzoate derivatives.
Scientific Research Applications
4-(2-(2-(4-(Benzyloxy)phenoxy)propanoyl)carbohydrazonoyl)-2-meo-phenyl benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-(2-(2-(4-(Benzyloxy)phenoxy)propanoyl)carbohydrazonoyl)-2-meo-phenyl benzoate involves its interaction with specific molecular targets. The benzyloxy and phenoxy groups may facilitate binding to enzymes or receptors, while the carbohydrazonoyl group can participate in redox reactions. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2-(4-(Benzyloxy)phenoxy)propanoyl)carbohydrazonoyl)phenyl benzoate
- 4-(2-(2-(4-(Benzyloxy)phenoxy)propanoyl)carbohydrazonoyl)-2-ethoxy-phenyl benzoate
- 4-(2-(2-(4-(Benzyloxy)phenoxy)propanoyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate
Uniqueness
4-(2-(2-(4-(Benzyloxy)phenoxy)propanoyl)carbohydrazonoyl)-2-meo-phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Properties
CAS No. |
302910-30-1 |
|---|---|
Molecular Formula |
C31H28N2O6 |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C31H28N2O6/c1-22(38-27-16-14-26(15-17-27)37-21-23-9-5-3-6-10-23)30(34)33-32-20-24-13-18-28(29(19-24)36-2)39-31(35)25-11-7-4-8-12-25/h3-20,22H,21H2,1-2H3,(H,33,34)/b32-20+ |
InChI Key |
UCJWQJZFTLAOCL-UZWMFBFFSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)OC)OC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)OC)OC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,3a,6a-trimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B11984082.png)
![(5E)-2-(4-tert-butylphenyl)-5-[3-methoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11984088.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-(3-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B11984104.png)

![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11984116.png)


![N-{1-[(2,5-dichlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide](/img/structure/B11984140.png)
![7-[(2-chlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one](/img/structure/B11984143.png)
![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11984158.png)

![3-(3-ethoxyphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11984166.png)
![2-(4-bromophenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B11984171.png)
![N-(4-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11984172.png)
